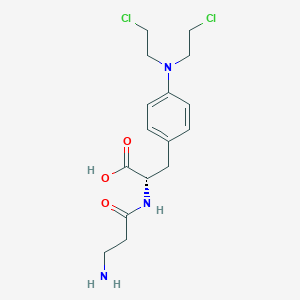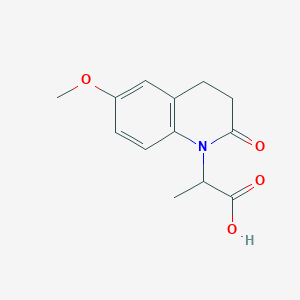
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can be reversed through the addition of a nucleophile, such as water or a hydroxyl ion, which breaks the covalent bond and restores the enzyme's activity.
Biochemical and Physiological Effects:
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and anti-coagulant properties. It has also been shown to have an inhibitory effect on the proliferation of certain types of cancer cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has several advantages for use in lab experiments, including its low cost and high purity. However, it does have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid are essential to ensure the safety of lab personnel.
未来方向
There are several potential future directions for research on 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid. One area of interest is the development of new drugs based on its protease inhibition properties. Additionally, further studies are needed to fully understand its anti-tumor and anti-inflammatory effects and to identify potential applications in these areas. Further research is also needed to investigate the potential toxicity of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid and to develop safe handling and disposal protocols.
合成方法
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid is synthesized through a multi-step process that involves the reaction of 3,4-dihydroquinolin-2(1H)-one with ethyl bromopyruvate, followed by the reaction with sodium methoxide to produce 2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid. The purity of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid can be improved through crystallization or recrystallization techniques.
科学研究应用
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. It has been shown to inhibit the activity of various proteases, including thrombin, trypsin, and chymotrypsin, making it a promising candidate for the development of new drugs. Additionally, 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been shown to have anti-tumor properties and may be effective in the treatment of certain types of cancer.
属性
CAS 编号 |
115706-38-2 |
|---|---|
产品名称 |
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17) |
InChI 键 |
HEUZCDUYKNVQRH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
规范 SMILES |
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
同义词 |
1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

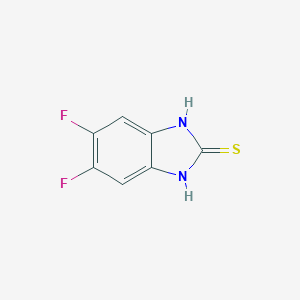

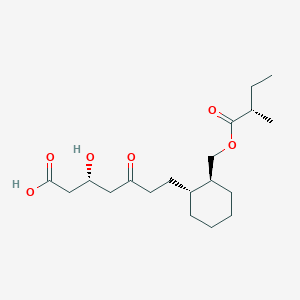
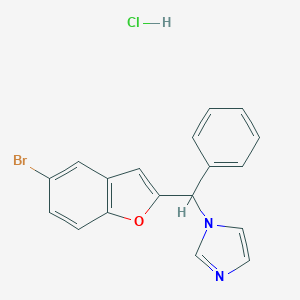
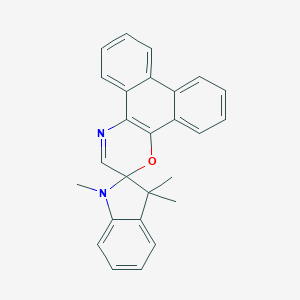
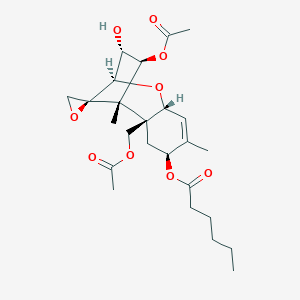
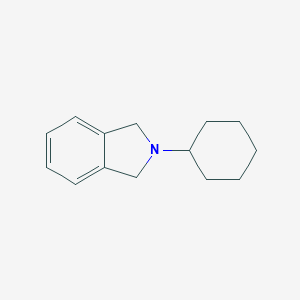
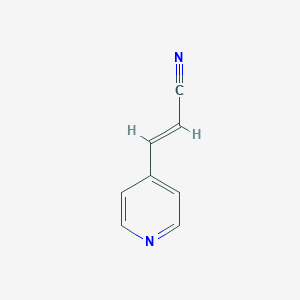
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
